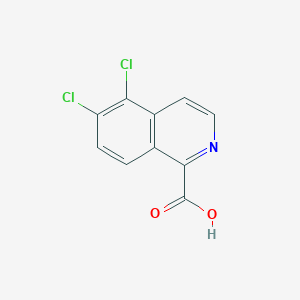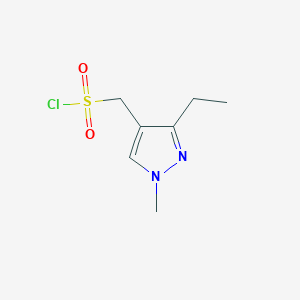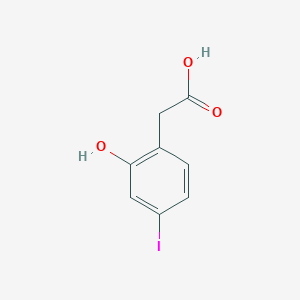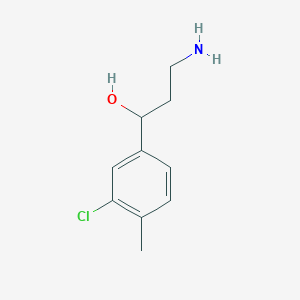![molecular formula C7H10F3NO2 B13237959 3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13237959.png)
3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid is a compound with a unique cyclopropyl ring structure substituted with an amino group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a trifluoromethyl-substituted alkene with diazo compounds in the presence of a rhodium catalyst to form the cyclopropane ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclopropanation and functionalization steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can yield difluoromethyl derivatives.
Applications De Recherche Scientifique
3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation
Mécanisme D'action
The mechanism of action of 3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets due to its electron-withdrawing properties, while the cyclopropyl ring can provide steric hindrance that influences the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-Amino-3-(trifluoromethyl)cyclopropyl]acetic acid
- 3-[2-Amino-3-(trifluoromethyl)cyclopropyl]butanoic acid
- 3-[2-Amino-3-(trifluoromethyl)cyclopropyl]methanoic acid
Uniqueness
3-[2-Amino-3-(trifluoromethyl)cyclopropyl]propanoic acid is unique due to its specific combination of a trifluoromethyl group and a cyclopropyl ring, which imparts distinct chemical and physical properties. These properties can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H10F3NO2 |
|---|---|
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
3-[2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-3(6(5)11)1-2-4(12)13/h3,5-6H,1-2,11H2,(H,12,13) |
Clé InChI |
MRUIBHFBXNZNPC-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C1C(C1N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13237901.png)



![Diethyl({3-[(thian-4-yl)amino]propyl})amine](/img/structure/B13237920.png)
![[(3-Methoxycyclobutyl)methyl]dimethylamine](/img/structure/B13237926.png)



![4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B13237948.png)
![Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13237950.png)
![3-[(2,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13237969.png)
